molecular formula C5H8FNO2 B12275194 3-(Fluoromethyl)azetidine-3-carboxylic acid

3-(Fluoromethyl)azetidine-3-carboxylic acid

Cat. No.: B12275194
M. Wt: 133.12 g/mol
InChI Key: SPIKXXPYVIKXMI-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)azetidine-3-carboxylic acid is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability properties. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its potential as a building block for more complex molecules .

Preparation Methods

The synthesis of 3-(Fluoromethyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the fluoromethyl and carboxylic acid groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a halogenated precursor can lead to the formation of the azetidine ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

3-(Fluoromethyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

3-(Fluoromethyl)azetidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)azetidine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and specificity, while the azetidine ring provides a rigid scaffold that can interact with specific sites on the target molecule. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 3-(Fluoromethyl)azetidine-3-carboxylic acid include other azetidines and their derivatives, such as:

Properties

Molecular Formula

C5H8FNO2

Molecular Weight

133.12 g/mol

IUPAC Name

3-(fluoromethyl)azetidine-3-carboxylic acid

InChI

InChI=1S/C5H8FNO2/c6-1-5(4(8)9)2-7-3-5/h7H,1-3H2,(H,8,9)

InChI Key

SPIKXXPYVIKXMI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CF)C(=O)O

Origin of Product

United States

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